



Application Notes and Protocols: Cell Culture Assays for Evaluating Taprenepag Isopropyl Efficacy

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Compound of Interest		
Compound Name:	Taprenepag isopropyl	
Cat. No.:	B1682589	Get Quote

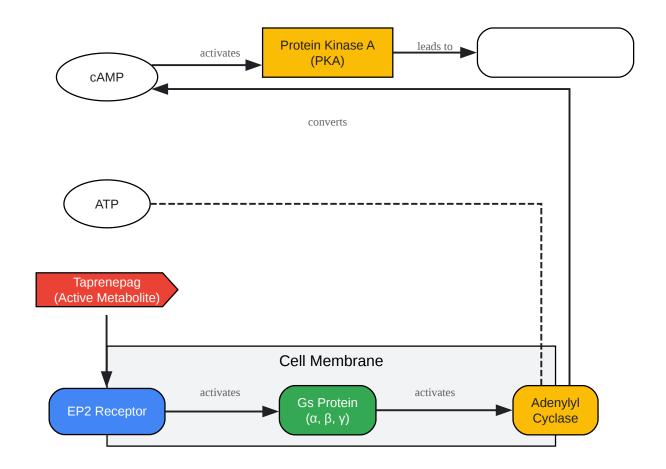
Introduction

Taprenepag isopropyl (formerly PF-04217329) is a topical prodrug under investigation for the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] Upon administration, it is hydrolyzed in the eye to its active metabolite, Taprenepag (CP-544326), a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[4][5] The EP2 receptor is a G protein-coupled receptor (GPCR) that, when activated, initiates a signaling cascade leading to a decrease in intraocular pressure (IOP). These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity and efficacy of Taprenepag.

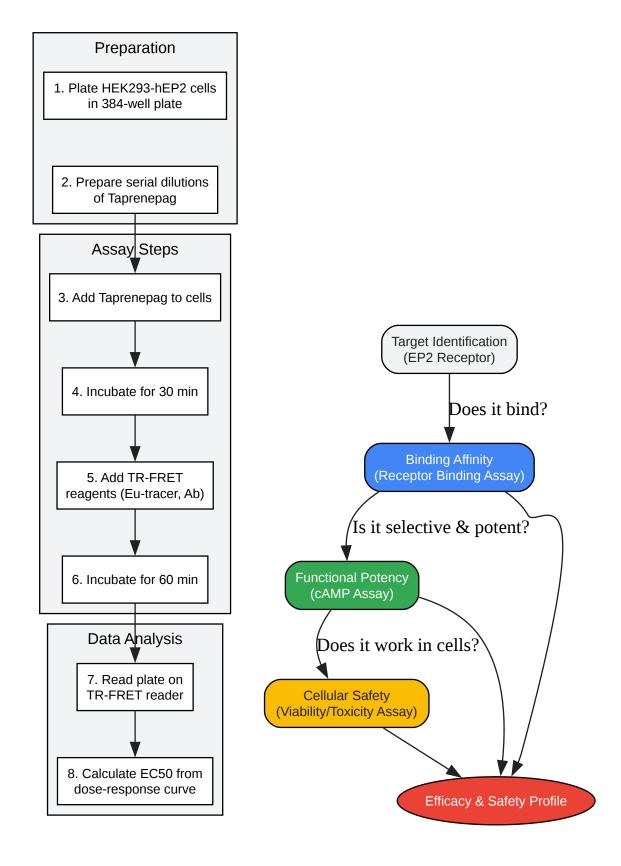
Mechanism of Action: The EP2 Receptor Signaling Pathway

The EP2 receptor is coupled to the Gs alpha subunit (Gαs) of a heterotrimeric G protein. Activation of the EP2 receptor by an agonist like Taprenepag leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the desired physiological response.









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References

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